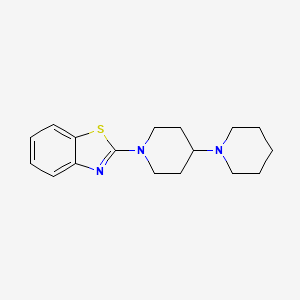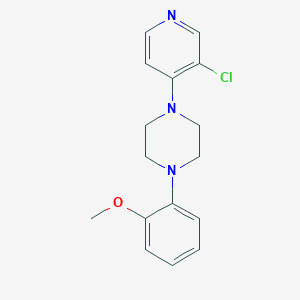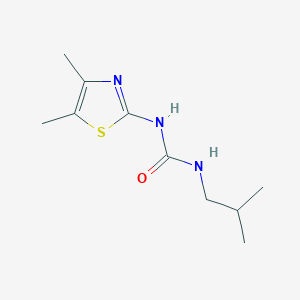![molecular formula C18H21FN4 B12240196 4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240196.png)
4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclobutyl group and a piperazine ring bearing a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions often use halogenated compounds and nucleophiles under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share structural similarities and biological activities.
Uniqueness
4-Cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclobutyl group and a fluorophenyl piperazine moiety differentiates it from other similar compounds .
Properties
Molecular Formula |
C18H21FN4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-cyclobutyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C18H21FN4/c19-15-4-6-16(7-5-15)22-8-10-23(11-9-22)18-12-17(20-13-21-18)14-2-1-3-14/h4-7,12-14H,1-3,8-11H2 |
InChI Key |
LETHOKACLBDOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12240118.png)

![1-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12240130.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B12240131.png)

![3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(oxan-4-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B12240149.png)
![3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B12240152.png)
![6,7-Dimethoxy-2-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12240154.png)
![4-Cyclobutyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12240158.png)
![6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12240172.png)

![1-[1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12240182.png)
![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12240183.png)
![5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240190.png)
